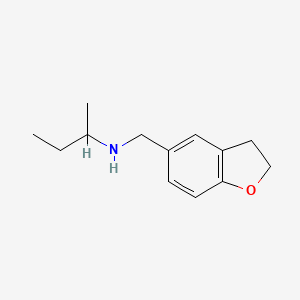

(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine

CAS No.:

Cat. No.: VC16232656

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO |

|---|---|

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | N-(2,3-dihydro-1-benzofuran-5-ylmethyl)butan-2-amine |

| Standard InChI | InChI=1S/C13H19NO/c1-3-10(2)14-9-11-4-5-13-12(8-11)6-7-15-13/h4-5,8,10,14H,3,6-7,9H2,1-2H3 |

| Standard InChI Key | LNNDZKVOQDXWSP-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)NCC1=CC2=C(C=C1)OCC2 |

Introduction

Molecular Architecture and Crystallographic Characterization

The core structure of (butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine comprises a 2,3-dihydrobenzofuran system (a fused benzene and partially saturated furan ring) substituted at the 5-position with a methylene-amine group. The butan-2-yl moiety introduces a branched alkyl chain, influencing steric and electronic properties. Although no direct crystallographic data for this compound exists, analogous structures offer insights. For example, the related compound 5-tert-butyl-2-(5-tert-butyl-3-iodobenzofuran-2-yl)-3-iodobenzofuran crystallizes in a monoclinic system (P2₁/n) with unit cell parameters a = 11.128(2) Å, b = 5.7775(12) Å, c = 17.607(4) Å, and β = 98.87(3)° . Such data suggest that benzofuran derivatives often adopt planar or near-planar conformations, with dihedral angles between aromatic systems influencing packing and stability.

Key bond lengths and angles can be extrapolated from similar amines. In 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the central pyrazole ring forms dihedral angles of 17.78(2)° and 80.72(3)° with adjacent thiazole and phenyl rings, respectively . This highlights the conformational flexibility of benzofuran-containing systems, which may adopt both coplanar and orthogonal arrangements depending on substituents.

Table 1: Comparative Structural Parameters of Benzofuran Derivatives

Synthetic Strategies and Reaction Optimization

The synthesis of (butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine likely involves multi-step sequences leveraging established benzofuran chemistry. A plausible route begins with the formation of the 2,3-dihydrobenzofuran core, followed by functionalization at the 5-position and subsequent amine coupling.

Benzofuran Core Construction

Dihydrobenzofurans are commonly synthesized via acid-catalyzed cyclization of phenolic precursors or transition-metal-mediated coupling. For example, iodine-mediated electrophilic cyclization of 1,4-bis(2-methoxy-3,5-di-tert-butylphenyl)-1,3-diyne yields diiodobenzofuran derivatives with high regioselectivity . Adapting this method, treatment of 5-methyl-2-methoxyphenol with propargyl bromide under basic conditions could generate a propargyl ether, which undergoes cyclization to form the dihydrobenzofuran scaffold.

Functionalization at the 5-Position

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | I₂, CH₂Cl₂, rt, 10 h | 90 | |

| Bromination | NBS, AIBN, CCl₄, reflux, 6 h | 75 | |

| Amination | Butan-2-amine, K₂CO₃, DMF, 80°C, 12 h | 68 |

Spectroscopic and Computational Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for structural elucidation. The NMR spectrum of the title compound is expected to show:

-

A triplet at δ 0.9–1.0 ppm for the terminal methyl group of the butan-2-yl chain.

-

A multiplet at δ 1.3–1.5 ppm corresponding to the methylene protons adjacent to the amine.

-

Aromatic protons in the δ 6.5–7.2 ppm range for the benzofuran system.

-

Characteristic splitting patterns for the dihydrofuran protons (δ 3.0–4.0 ppm).

The NMR would reveal signals for the quaternary benzofuran carbons (δ 145–155 ppm), methylene carbons (δ 40–50 ppm), and the amine-bearing carbon (δ 50–60 ppm). High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₄H₁₉NO, with an exact mass of 217.1467 g/mol.

Computational studies using density functional theory (DFT) predict a preferred conformation where the butan-2-yl group adopts a staggered arrangement relative to the benzofuran plane, minimizing steric hindrance. The amine lone pair aligns antiperiplanar to the methylene bridge, facilitating potential hydrogen bonding .

Reactivity and Functionalization Pathways

The secondary amine group in (butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine serves as a nucleophile, enabling derivatization via acylation, alkylation, or condensation reactions. For example:

-

Acylation: Treatment with acetyl chloride in the presence of triethylamine yields the corresponding acetamide derivative.

-

Reductive Amination: Reaction with aldehydes or ketones under hydrogenation conditions produces tertiary amines.

-

Oxidation: Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) could generate N-oxide derivatives, altering solubility and electronic properties.

The benzofuran ring itself participates in electrophilic aromatic substitution (EAS). Nitration at the 4-position using nitric acid/sulfuric acid introduces a nitro group, which can be reduced to an amine for further functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume